molecular formula C12H11N3O3 B11799473 Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11799473
M. Wt: 245.23 g/mol
InChI Key: SUMBAIZOXXLGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of hydroxyl and ester functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate
  • Ethyl 2-(4-aminopyridin-2-YL)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which provide a versatile platform for chemical modifications. Its dual pyridine-pyrimidine structure also offers a unique scaffold for biological interactions, making it a valuable compound in various research fields .

Biological Activity

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁N₃O₃
  • Molecular Weight : Approximately 245.24 g/mol
  • Melting Point : 198-200 °C

This compound features a pyrimidine ring substituted with a hydroxypyridine group and an ethyl ester functional group, contributing to its reactivity and biological properties.

This compound exhibits several mechanisms of action that underpin its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, which may lead to its antiviral and anticancer effects. For instance, it can interfere with DNA replication and protein synthesis pathways.
  • Collagen Synthesis Modulation : Research indicates that derivatives of this compound can inhibit collagen synthesis, suggesting potential applications in treating fibrotic diseases.
  • Anti-inflammatory Effects : The structure of the compound allows it to modulate inflammatory pathways, which is crucial for conditions characterized by excessive fibrosis and inflammation .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies:

Antimicrobial Activity

Studies have highlighted the compound's potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and membrane structures, leading to cell death .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown effectiveness against ovarian carcinoma and lung adenocarcinoma cells by inducing apoptosis and inhibiting tumor growth .

Case Studies

  • Fibrosis Treatment :
    • A study explored the anti-fibrotic properties of this compound, demonstrating significant inhibition of collagen production in fibroblast cells. This suggests its potential use in treating conditions like pulmonary fibrosis.
  • Antiviral Activity :
    • Another investigation focused on the compound's ability to inhibit viral replication in cell cultures infected with specific viruses. The results indicated a dose-dependent reduction in viral load, highlighting its therapeutic potential against viral infections .

Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against various bacteria; disrupts cell walls
Anticancer PropertiesInduces apoptosis in cancer cells; inhibits tumor growth
Anti-fibrotic EffectsInhibits collagen synthesis; potential for fibrosis treatment
Antiviral EffectsReduces viral load in infected cell cultures

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)8-6-14-11(15-7-8)10-5-9(16)3-4-13-10/h3-7H,2H2,1H3,(H,13,16)

InChI Key

SUMBAIZOXXLGKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC(=O)C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.